
N-Ethyl-d3 Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-d3 Maleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-d3 Maleimide can be synthesized through various methods. One common method involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where maleic anhydride and ethylamine are reacted under optimized conditions. The reaction mixture is then subjected to distillation and purification processes to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-d3 Maleimide undergoes several types of chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: At alkaline pH, it can undergo hydrolysis, leading to the formation of maleic acid derivatives.
Common Reagents and Conditions
Major Products Formed
Thioether Bonds: Formed through the reaction with thiols.
Maleic Acid Derivatives: Formed through hydrolysis.
Applications De Recherche Scientifique
N-Ethyl-d3 Maleimide has a wide range of applications in scientific research:
Mécanisme D'action
N-Ethyl-d3 Maleimide exerts its effects through the alkylation of thiol groups in proteins and peptides. This reaction is virtually irreversible and results in the formation of stable thioether bonds. The compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the active site thiol group .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylmaleimide: Similar in structure but contains a phenyl group instead of an ethyl group.
N-Methylmaleimide: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-d3 Maleimide is unique due to its specific reactivity with thiols and its ability to form stable thioether bonds. This makes it particularly useful in modifying cysteine residues in proteins and peptides, which is not as effectively achieved with other similar compounds .
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
128.14 g/mol |
Nom IUPAC |
1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3 |
Clé InChI |
HDFGOPSGAURCEO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CN1C(=O)C=CC1=O |
SMILES canonique |
CCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


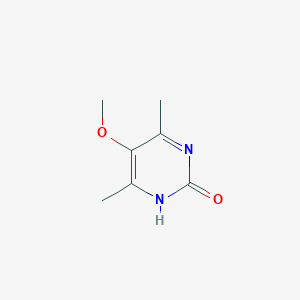
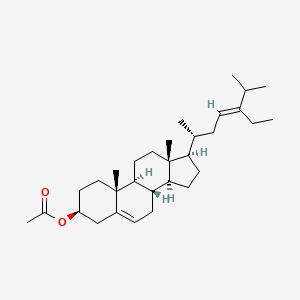
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
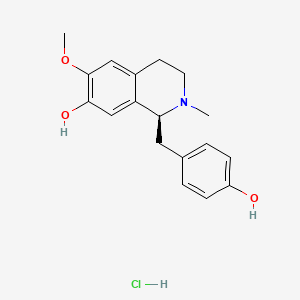

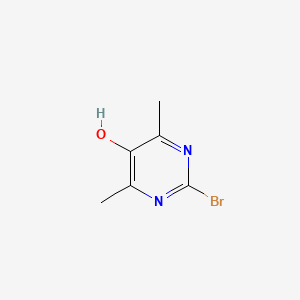
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
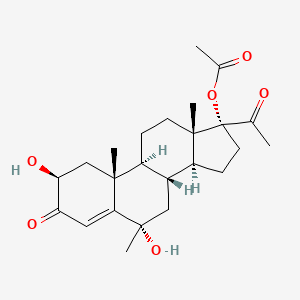
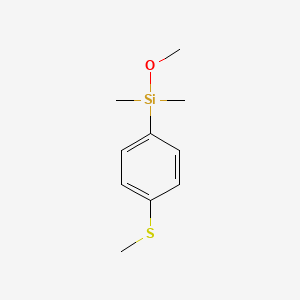

![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)
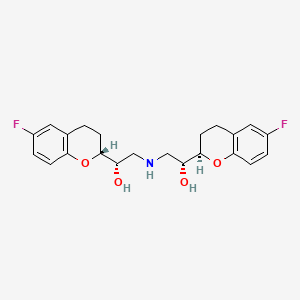
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)

